molecular formula C20H26O9 B8199084 4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside

4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside

Cat. No.: B8199084
M. Wt: 410.4 g/mol
InChI Key: JBUCRSYRJAUIQA-ICBNADEASA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactose followed by acetylation and isopropylidene formation. The general steps are as follows:

    Protection of Hydroxyl Groups: The hydroxyl groups of galactose are protected using acetyl groups to form 2,6-di-O-acetyl-galactopyranoside.

    Isopropylidene Formation: The 3,4-hydroxyl groups are then protected using isopropylidene to form 3,4-O-isopropylidene-galactopyranoside.

    Attachment of 4-Methoxyphenyl Group: Finally, the 4-methoxyphenyl group is attached to the galactopyranoside core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general principles of carbohydrate chemistry and protection-deprotection strategies are likely employed on a larger scale.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.

    Biology: The compound is employed in studies of carbohydrate-protein interactions and glycosylation processes.

    Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 2,6-di-O-acetyl-3,4-O-isopropylidene-beta-D-galactopyranoside is unique due to its specific combination of protective groups, which provides distinct reactivity and stability properties. This makes it particularly useful in synthetic chemistry and biochemical research .

Properties

IUPAC Name

[(3aS,4R,6S,7R,7aS)-7-acetyloxy-6-(4-methoxyphenoxy)-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O9/c1-11(21)24-10-15-16-17(29-20(3,4)28-16)18(25-12(2)22)19(27-15)26-14-8-6-13(23-5)7-9-14/h6-9,15-19H,10H2,1-5H3/t15-,16+,17+,18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUCRSYRJAUIQA-ICBNADEASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C2C(C(C(O1)OC3=CC=C(C=C3)OC)OC(=O)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]2[C@@H]([C@H]([C@@H](O1)OC3=CC=C(C=C3)OC)OC(=O)C)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O9
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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